Product packaging for 3-Methylbenzo[c]phenanthrene(Cat. No.:CAS No. 2381-19-3)

3-Methylbenzo[c]phenanthrene

Cat. No.: B1616289
CAS No.: 2381-19-3
M. Wt: 242.3 g/mol
InChI Key: HFBPJADWYSMWGU-UHFFFAOYSA-N
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Description

Significance of Methylated Polycyclic Aromatic Hydrocarbons in Advanced Chemical Research

Methylated polycyclic aromatic hydrocarbons (PAHs) are a prominent class of compounds in advanced chemical research due to their widespread presence in the environment and their diverse chemical and biological activities. mdpi.com The addition of a methyl group to a PAH parent structure can significantly alter its properties, influencing its reactivity, and environmental fate. acs.orgredalyc.org Research has shown that methylation can affect the carcinogenic potential of PAHs, with the position of the methyl group playing a crucial role in determining the molecule's biological activity. redalyc.org

Overview of Benzo[c]phenanthrene (B127203) Skeleton in Organic Chemistry

The benzo[c]phenanthrene skeleton is a fundamental structure in organic chemistry, representing the simplest polycyclic aromatic hydrocarbon with a "fjord" region. acs.org This structural feature, where four benzene (B151609) rings are fused in a non-planar arrangement, imparts a twisted, helical shape to the molecule. acs.orgwikipedia.org Benzo[c]phenanthrene itself is a white solid, soluble in nonpolar organic solvents. wikipedia.org

The unique three-dimensional structure of the benzo[c]phenanthrene framework has made it a subject of theoretical interest and a building block in the synthesis of more complex molecules, including helicenes. acs.orgresearchgate.net The reactivity of the benzo[c]phenanthrene skeleton has been explored through various chemical transformations, including electrophilic substitution reactions like nitration and bromination. acs.org Studies have shown that the regioselectivity of these reactions is strongly influenced by the presence and position of substituents on the aromatic rings. acs.orgchemsrc.com This foundational knowledge is critical for the rational design and synthesis of novel benzo[c]phenanthrene derivatives with specific electronic and biological properties. researchgate.netacademie-sciences.fr

Properties of 3-Methylbenzo[c]phenanthrene

PropertyValueSource
Molecular Formula C₁₉H₁₄ cas.orgfda.gov
Molecular Weight 242.32 g/mol fda.govncats.io
CAS Number 2381-19-3 cas.org
Appearance Brown oily compound thieme-connect.de
Melting Point 54 °C cas.org
Boiling Point 449.4 °C at 760 mmHg chemsrc.com
Density 1.164 g/cm³ chemsrc.com
Flash Point 217.8 °C chemsrc.com

Synthesis of this compound

The synthesis of benzo[c]phenanthrene derivatives can be achieved through various methods, with photocyclization being a key step in forming the characteristic four-ring system. academie-sciences.fracademie-sciences.fr One general approach involves the oxidative photocyclization of stilbene-type precursors. academie-sciences.fr

For instance, the synthesis of methyl benzo[c]phenanthrene-2-carboxylate has been accomplished by irradiating a solution of the corresponding olefin precursor in toluene (B28343) with a high-pressure mercury vapor lamp in the presence of iodine. academie-sciences.fr This reaction proceeds to form the benzo[c]phenanthrene skeleton in high yield. academie-sciences.fr The resulting ester can then be further modified to introduce other functional groups. academie-sciences.fr

Another synthetic strategy involves the use of Wittig reactions to construct the necessary carbon framework prior to cyclization. core.ac.uk For example, 5-methylbenzo[c]phenanthrene (B1615799) has been synthesized from 2-methylnaphthalene. core.ac.uk These synthetic routes provide access to a variety of substituted benzo[c]phenanthrenes, allowing for the systematic study of their properties and reactivity. academie-sciences.frcore.ac.uk

Spectroscopic Data of this compound

SpectroscopyDataSource
¹H NMR Data has been reported in the literature. thieme-connect.de
¹³C NMR Spectroscopic data is available. thieme-connect.de
Mass Spectrometry HRMS (High-Resolution Mass Spectrometry) data has been used for characterization. thieme-connect.de
UV-Visible Absorption The optical properties of related benzo[c]phenanthrene derivatives have been investigated, showing absorption in the UV region. researchgate.net
Photoluminescence Some benzo[c]phenanthrene derivatives exhibit emission in the visible region. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H14 B1616289 3-Methylbenzo[c]phenanthrene CAS No. 2381-19-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylbenzo[c]phenanthrene
Source PubChem
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InChI

InChI=1S/C19H14/c1-13-6-11-18-16(12-13)10-9-15-8-7-14-4-2-3-5-17(14)19(15)18/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBPJADWYSMWGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C=CC4=CC=CC=C43)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10946607
Record name 3-Methylbenzo[c]phenanthrene
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Molecular Weight

242.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2381-19-3, 78328-47-9
Record name 3-Methylbenzo[c]phenanthrene
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Record name 3-Methylbenzo(c)phenanthrene
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Record name Methylbenzo(c)phenanthrene
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Record name 3-Methylbenzo[c]phenanthrene
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Record name AR-G32 3-METHYLBENZO(C)PHENANTHRENE
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Synthetic Methodologies and Reaction Pathways for 3 Methylbenzo C Phenanthrene and Analogues

Established Synthetic Routes for Benzo[c]phenanthrene (B127203) Derivatives

Traditional methods for constructing the benzo[c]phenanthrene skeleton often rely on a two-step sequence: the formation of a stilbene-like precursor followed by a cyclization reaction to forge the final aromatic ring.

The Mizoroki-Heck reaction is a powerful and versatile tool for carbon-carbon bond formation, providing a direct route to the diarylethene precursors necessary for phenanthrene (B1679779) synthesis. academie-sciences.fr This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide with an alkene. nih.gov In the context of benzo[c]phenanthrene synthesis, this often translates to coupling a substituted vinyl naphthalene (B1677914) with a bromo- or iodobenzene (B50100) derivative, or vice versa.

A common strategy involves the palladium-promoted Mizoroki-Heck coupling of styrene (B11656) derivatives with bromo benzenes to yield trans-stilbene (B89595) analogues. academie-sciences.fr For instance, a variety of phenanthrene derivatives have been efficiently prepared using a sequence where Heck coupling first yields the required diarylethenes, which are subsequently cyclized. academie-sciences.frresearchgate.net The choice of catalyst and reaction conditions is crucial for success. Herrmann's palladacycle, for example, has been used effectively at low catalyst loadings (1 mol%) with sodium acetate (B1210297) as the base in N,N-dimethylacetamide (DMA) to produce substituted stilbenes with predominantly (E)-configuration. academie-sciences.fr This two-step approach involving Heck coupling followed by photocyclization is considered an efficient and high-purity route to phenanthrene derivatives. academie-sciences.fr

The most widely used method for constructing the phenanthrene ring system from stilbene (B7821643) precursors is the Mallory reaction, an oxidative photocyclization. academie-sciences.frnih.gov This photochemical process involves the irradiation of a stilbene derivative, typically with a high-pressure mercury vapor lamp. academie-sciences.fracademie-sciences.fr The reaction proceeds through several key steps:

E/Z Isomerization : Upon irradiation, the stable trans (E)-stilbene isomerizes to the cis (Z)-isomer. nih.gov

Electrocyclization : Only the cis-isomer can undergo a 6π-electrocyclization to form an unstable dihydrophenanthrene intermediate. nih.gov

Oxidation : In the presence of an oxidizing agent, this intermediate is aromatized to the stable phenanthrene ring system. nih.gov

Iodine is a classic and effective catalyst for this oxidation step, though oxygen can also serve this purpose. nih.govmdpi.comchim.it To prevent the buildup of hydrogen iodide (HI), which can lead to side reactions, a scavenger such as propylene (B89431) oxide is often added to the reaction mixture. academie-sciences.fr This photocyclization method is well-suited for laboratory-scale synthesis and has been successfully applied to produce a wide array of phenanthrene and benzo[c]phenanthrene derivatives. researchgate.netacademie-sciences.fracademie-sciences.fr For example, methyl benzo[c]phenanthrene-2-carboxylate was synthesized in 93% yield via the photolysis of its olefin precursor in toluene (B28343) with iodine as the oxidant. academie-sciences.fr

Advanced Strategies for Constructing Methylated Benzo[c]phenanthrenes

More recent synthetic strategies aim for greater modularity and efficiency, allowing for the controlled assembly of complex PAHs from simpler building blocks. These methods often employ different types of metal catalysis to achieve the desired transformations.

A highly effective and modular approach for the synthesis of angularly fused PAHs, including benzo[c]phenanthrene analogues, involves the metal-catalyzed cycloisomerization of 1-(2-ethynylphenyl)naphthalenes. acs.orgnih.gov This strategy begins with a palladium-catalyzed Suzuki or Stille cross-coupling to create o-naphthyl benzaldehydes. acs.orgnih.govfigshare.com These aldehydes are then converted to the corresponding terminal alkynes via methods like the Corey-Fuchs olefination. acs.orgnih.gov

The key step is the cycloisomerization of the resulting 1-(2-ethynylphenyl)naphthalene precursors. This transformation is smoothly accomplished using a platinum or gold catalyst. acs.orgnih.gov Comparative studies have shown that while both AuCl₃ and PtCl₂ can catalyze the cyclization, their effectiveness varies depending on the substrate. acs.orgnih.gov

Catalyst Performance in Benzo[c]phenanthrene (BcPh) Analogue Synthesis acs.orgnih.gov
PrecursorCatalyst (5 mol %)SolventTemperatureYield
Dimethoxy-substituted 1-(2-ethynylphenyl)naphthaleneAuCl₃PhMe80 °C84%
Dimethoxy-substituted 1-(2-ethynylphenyl)naphthalenePtCl₂PhMe80 °C75%
Unsubstituted 1-(2-ethynylphenyl)naphthaleneAuCl₃PhMe80 °C45%
Unsubstituted 1-(2-ethynylphenyl)naphthalenePtCl₂PhMe80 °C69%

As the data shows, PtCl₂ provided more consistent yields across different substrates, making it a robust choice for synthesizing a variety of benzo[c]phenanthrene analogues. acs.orgnih.gov

The concept of modular synthesis is central to modern organic chemistry, allowing for the construction of complex molecules in a stepwise and controlled manner. researchgate.net This approach is particularly valuable in PAH synthesis, where properties are highly dependent on structure. nih.gov The metal-catalyzed cycloisomerization strategy is inherently modular, as different substituted benzaldehydes and naphthalene boronic acids can be combined to create a library of diverse benzo[c]phenanthrene derivatives. acs.orgnih.govfigshare.com

Other advanced modular strategies for PAH construction include sequential cross-coupling reactions, annulative π-extension, and various cycloaddition cascades. nih.govrsc.org For instance, a strategy combining a zirconocene-mediated [2+2+1] cycloaddition to form a stannole-annulated PAH, followed by a [4+2] cycloaddition/aromatization cascade, enables the π-extension of PAHs. nih.govrsc.org Similarly, borylative cyclization combined with electrophilic C-H borylation provides a modular route to boron-doped PAHs. rsc.org These methods highlight the power of designing synthetic routes where complex aromatic systems are assembled from well-defined, interchangeable fragments, offering precise control over the final structure. researchgate.netnih.gov

Investigation of Reaction Mechanisms in 3-Methylbenzo[c]phenanthrene Synthesis

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting outcomes. For the synthesis of benzo[c]phenanthrenes, the mechanisms of both photocyclization and metal-catalyzed cycloisomerization have been investigated.

The oxidative photocyclization of stilbenes is understood to proceed via the excited singlet state (¹π,π*) of the cis-isomer. mdpi.com The regioselectivity of the cyclization, which determines the final structure of the PAH, is highly dependent on the electronic and steric properties of the substituents on the stilbene precursor. The reaction generally favors the formation of curled, helicene-like structures. nih.gov

In metal-catalyzed cycloisomerization , the reaction of 1-(2-ethynylphenyl)naphthalenes is thought to proceed via a 6-endo-dig cyclization pathway. The platinum or gold catalyst activates the alkyne group, making it susceptible to intramolecular attack by the adjacent naphthyl ring. This forms a vinyl-metal species which then undergoes protodemetalation to yield the dihydroaromatic intermediate, followed by oxidation to the final benzo[c]phenanthrene product.

The synthesis of specifically This compound often proceeds through its methoxy (B1213986) analogue, 3-methoxybenzo[c]phenanthrene. nih.gov A strategy developed for this purpose involves the palladium-catalyzed cross-coupling of 2-bromo-5-methoxybenzaldehyde (B1267466) with naphthalene-1-boronic acid. nih.gov The resulting biaryl aldehyde is then subjected to an acid-catalyzed cyclization using methanesulfonic acid to produce 3-methoxybenzo[c]phenanthrene, which can be demethylated with boron tribromide to yield the target hydroxy or, in principle, be adapted for the methyl derivative. nih.gov The placement of the methyl (or methoxy) group on the benzaldehyde (B42025) precursor dictates its final position at the C-3 location of the benzo[c]phenanthrene core.

Mechanistic Insights into Electrophilic Aromatic Substitution on Benzo[c]phenanthrenes

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic compounds. The mechanism typically proceeds in two steps: the aromatic ring, acting as a nucleophile, attacks an electrophile to form a resonance-stabilized carbocation intermediate (often called a σ-complex or Wheland intermediate), followed by the deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.com This initial attack is the slow, rate-determining step because it disrupts the aromatic system. masterorganicchemistry.com

For benzo[c]phenanthrene, its non-planar, helical structure influences the reactivity of its different positions towards electrophiles. rsc.org Studies on the protiodetritiation of the six unique, tritium-labelled benzo[c]phenanthrene isomers using anhydrous trifluoroacetic acid have provided quantitative data on the relative rates of electrophilic substitution. rsc.org The results show a distinct order of positional reactivity, which is in very good agreement with predictions from Hückel method localization energy calculations. rsc.org The 5-position is found to be the most reactive site for electrophilic attack. rsc.org

Despite the steric strain that causes the molecule to pucker, there is no evidence that this distortion affects the positional reactivities or causes steric hindrance, even for the hydrogen atom at the congested 1-position. rsc.org Each position in benzo[c]phenanthrene is found to be more reactive than the corresponding position in the planar phenanthrene molecule. rsc.org While the two-step mechanism involving a σ-complex is the textbook model, recent computational studies on EAS reactions have also explored concerted mechanisms that bypass the formation of a stable intermediate, particularly in the gas phase or under specific solvent conditions. nih.govugent.be

The following table presents the partial rate factors for the detritiation of benzo[c]phenanthrene, which indicate the relative reactivity of each position towards electrophilic substitution.

Position on Benzo[c]phenanthrene RingPartial Rate Factor
58680
62465
42050
11580
21200
3422
rsc.org

Radical-Mediated Pathways in Polycyclic Aromatic Hydrocarbon Formation

The formation of PAHs, including benzo[c]phenanthrene, in environments such as combustion systems and interstellar space often involves complex, high-temperature radical-mediated pathways. acs.orgrsc.org These mechanisms are crucial for the molecular mass growth from simple precursors to complex fused-ring systems. rsc.org

Several major radical-based mechanisms have been proposed. These include:

Hydrogen-Abstraction/Acetylene-Addition (HACA): A widely cited mechanism where a hydrogen atom is abstracted from an aromatic ring, creating an aryl radical. This radical then adds an acetylene (B1199291) molecule, and subsequent reactions lead to the formation of a new fused ring. acs.org

Resonance-Stabilized Radical Chain Reactions (RSRCRs): These pathways involve rapid clustering reactions between radical species or between a radical and a molecule, bypassing the need for successive additions of small C₁–C₄ fragments. acs.org The recombination of two resonantly stabilized free radicals (RSFRs) has been identified as a particularly efficient route for the rapid growth of hydrocarbons. rsc.org For example, the self-reaction of the fulvenallenyl radical (C₇H₅•) has been shown to form phenanthrene and anthracene. rsc.org

Other Radical Addition Mechanisms: Various other pathways contribute to PAH growth, such as phenyl addition cyclization (PAC), methyl addition/cyclization (MAC), and hydrogen-abstraction/vinylacetylene addition (HAVA). acs.org A proposed alternative mechanism involves the continuous addition of butadiyne to a propargyl radical, which does not depend on the consumption of abundant free radicals to regenerate the radical site. acs.org

The activation of PAHs can also proceed via one-electron oxidation to produce PAH radical cations. nih.gov These radical cations are highly reactive species that can engage in further reactions. nih.gov For instance, PAH radical cations have been shown to mediate the formation of molecular hydrogen through the addition of a hydrogen atom followed by abstraction by a second hydrogen atom. nih.gov Photocatalyzed reactions, which often proceed via radical intermediates, also provide synthetic routes to phenanthrene structures. beilstein-journals.org

Advanced Spectroscopic Characterization and Analytical Techniques for 3 Methylbenzo C Phenanthrene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 3-Methylbenzo[c]phenanthrene. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the precise determination of molecular structure.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons in a molecule. In the case of this compound, the ¹H-NMR spectrum is expected to exhibit a series of signals in the aromatic region (typically δ 7.0-9.5 ppm) and a characteristic signal for the methyl group protons in the aliphatic region (typically δ 2.0-3.0 ppm).

The chemical shifts of the aromatic protons are influenced by the condensed ring system and the position of the methyl substituent. Protons in sterically hindered positions, such as those in the "bay region" of the benzo[c]phenanthrene (B127203) skeleton, are expected to be significantly deshielded and appear at a lower field. The methyl group, being an electron-donating group, will cause a slight shielding (upfield shift) of the protons on the same aromatic ring. Spin-spin coupling between adjacent protons will result in characteristic splitting patterns (e.g., doublets, triplets, multiplets), which can be used to deduce the connectivity of the protons in the aromatic system. A complete analysis of the ¹H-NMR spectrum of the parent compound, benzo[c]phenanthrene, has been conducted in various solvents, providing a basis for interpreting the spectrum of its methylated derivative. rsc.org

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Methyl (CH₃) ~2.5 Singlet

Note: These are predicted values based on known data for related compounds. Actual values may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each chemically non-equivalent carbon atom in this compound will give a distinct signal in the ¹³C-NMR spectrum. The chemical shifts of these signals are indicative of the hybridization and electronic environment of the carbon atoms.

The aromatic carbons of this compound are expected to resonate in the region of δ 120-140 ppm. The carbon atom to which the methyl group is attached will be shifted downfield due to the substituent effect. The methyl carbon itself will appear at a much higher field, typically in the range of δ 15-25 ppm. Due to the low natural abundance of the ¹³C isotope, ¹³C-¹³C spin-spin coupling is generally not observed. Proton-decoupled ¹³C-NMR spectra are typically acquired, resulting in a single sharp peak for each unique carbon atom. The number of signals in the spectrum can confirm the symmetry of the molecule.

Table 2: Typical ¹³C-NMR Chemical Shift Ranges for this compound

Carbon Type Typical Chemical Shift Range (ppm)
Methyl (CH₃) 15 - 25
Aromatic (C-H) 120 - 130

Mass Spectrometry (MS) Techniques in this compound Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely employed for the detection and quantification of PAHs in various environmental and biological samples.

Gas chromatography-mass spectrometry (GC-MS) is the most common technique for the analysis of PAHs. researchgate.net In this method, a sample is first vaporized and separated into its components in a gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint" that can be used to identify the compound.

For this compound, electron ionization (EI) at 70 eV is typically used. This results in the formation of a prominent molecular ion (M⁺) peak, which corresponds to the molecular weight of the compound. The fragmentation pattern, which arises from the breakdown of the molecular ion, provides further structural information. Common fragments for PAHs involve the loss of hydrogen atoms or small neutral molecules. The high sensitivity and selectivity of GC-MS make it an ideal technique for the trace analysis of this compound in complex mixtures.

Time-of-Flight Mass Spectrometry (TOF-MS) is a high-resolution mass spectrometry technique that is particularly well-suited for the analysis of complex mixtures of PAHs, including alkylated derivatives. researchgate.net In TOF-MS, ions are accelerated by an electric field and their time of flight to a detector is measured. Ions with a lower mass-to-charge ratio travel faster and reach the detector first.

The high mass accuracy and resolution of TOF-MS allow for the differentiation of isobaric compounds (compounds with the same nominal mass but different elemental compositions). This is particularly important in the analysis of environmental samples, where numerous isomers and other interfering compounds may be present. When coupled with gas chromatography (GC-TOF-MS), this technique provides a powerful tool for the comprehensive analysis of alkylated PAHs in petroleum and environmental samples. researchgate.net

Optical Spectroscopy for Photophysical Properties of Benzo[c]phenanthrene Derivatives

Optical spectroscopy, including UV-visible absorption and fluorescence spectroscopy, is used to investigate the photophysical properties of molecules. These properties are determined by the electronic structure of the compound and can be influenced by substituents and the molecular environment.

The UV-visible absorption spectrum of benzo[c]phenanthrene derivatives typically shows strong absorption bands in the ultraviolet region, corresponding to π-π* electronic transitions within the aromatic system. The position and intensity of these absorption bands are characteristic of the extended π-conjugated system.

Many benzo[c]phenanthrene derivatives are also fluorescent, meaning they emit light after being excited by the absorption of a photon. The fluorescence spectrum is typically mirror-imaged to the lowest energy absorption band and is red-shifted (occurs at a longer wavelength). The study of the photophysical properties of these compounds is important for their potential applications in materials science and as fluorescent probes. Research on various benzo[c]phenanthrene derivatives has shown that they can exhibit strong emissions, often in the blue region of the visible spectrum. researchgate.net

Table 3: Compound Names Mentioned

Compound Name
This compound
Benzo[c]phenanthrene

UV-Visible Absorption Spectroscopy

Aromatic compounds typically exhibit multiple absorption bands, often referred to as primary and secondary bands, which are associated with the π-system of the benzene (B151609) ring. up.ac.za For phenanthrene (B1679779) and its derivatives, the UV-Vis absorption spectra show similar features, including intense bands typically located between 250 and 275 nm, followed by several less intense bands at longer wavelengths, extending up to approximately 380 nm. researchgate.net The addition of a methyl group, as in this compound, generally causes a small bathochromic (red) shift in the absorption peaks compared to the unsubstituted parent molecule. This is due to the electron-donating nature of the alkyl group influencing the π-electron system. shimadzu.com

Table 1: Typical UV-Visible Absorption Characteristics for Phenanthrene-type Compounds

Spectral RegionWavelength Range (nm)Associated TransitionsTypical Molar Absorptivity (ε)
Primary Bands250 - 275π → πHigh (~70,000 - 95,000 M⁻¹·cm⁻¹)
Secondary Bands> 275π → πLower Intensity

Photoluminescence Spectroscopy and Emission Characteristics

Photoluminescence, encompassing fluorescence and phosphorescence, is a key characteristic of many PAHs, including this compound. Upon absorption of UV radiation, the molecule is excited to a higher electronic state. It can then relax to the ground state by emitting light.

The fluorescence spectrum is typically a mirror image of the long-wavelength absorption band and appears at a longer wavelength (lower energy) than the absorption. For phenanthrene derivatives, fluorescence emission is often observed in the near-UV and visible regions. Studies on fluorinated phenacenes, which share structural similarities, show that while absorption spectra are minimally affected by substituents, the fluorescence bands in the solid state can be markedly red-shifted and broadened, reflecting molecular alignment and intermolecular interactions. beilstein-journals.org

Phosphorescence, which involves a transition from an excited triplet state to the singlet ground state, occurs at even longer wavelengths and has a much longer lifetime than fluorescence. For parent phenacenes, phosphorescence is observed in the 500–620 nm region at low temperatures (77 K), indicating that intersystem crossing is an operative de-excitation pathway. beilstein-journals.org The introduction of substituents can slightly shift these emission wavelengths. Therefore, this compound is expected to be a fluorescent compound, with emission properties sensitive to its solvent environment and physical state.

Chromatographic Separation Methodologies for Isomeric 3-Methylbenzo[c]phenanthrenes

The analysis of this compound in environmental or biological samples is complicated by the presence of numerous isomers of methylated PAHs. Effective chromatographic separation is therefore essential for accurate identification and quantification.

Gas Chromatography with Diverse Stationary Phases for Polycyclic Aromatic Hydrocarbon Separation

Gas chromatography (GC) is a cornerstone technique for the separation of volatile and semi-volatile compounds like PAHs. The choice of the stationary phase within the GC column is critical for resolving complex mixtures of isomers. For PAHs, stationary phases with varying degrees of polarity and specific selectivities are employed.

Non-polar stationary phases, such as those based on 100% dimethylpolysiloxane, separate compounds primarily based on their boiling points. However, to separate isomers with very similar boiling points, more selective phases are required. Stationary phases incorporating phenyl groups, such as 50% phenyl-polysiloxane, offer enhanced selectivity for aromatic compounds due to π-π interactions between the analyte and the stationary phase. Research has shown that a 50% phenyl-polysiloxane column provides superior separation for methylated benz(a)anthracenes, benzo(c)phenanthrenes, and chrysenes when compared to less polar phases. scribd.com Specialized, PAH-optimized columns are also designed to provide high-resolution separation for large numbers of PAHs, including challenging isomeric groups. nih.gov

Table 2: Relative Elution of Methylated Benzo[c]phenanthrene Isomers on a 50% Phenyl-polysiloxane GC Column

CompoundRetention Time (min)
2-Methylbenzo(c)phenanthrene36.77
5-Methylbenzo(c)phenanthrene36.82
3-Methylbenzo(c)phenanthrene 44.11

Data adapted from a study on the separation of methylated PAH isomers, illustrating the successful resolution of benzo(c)phenanthrene isomers. scribd.com

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for High Resolution

For exceptionally complex mixtures where one-dimensional GC cannot provide adequate separation, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced resolving power. chemistry-matters.com This technique uses a column setup consisting of a long primary column connected to a short, secondary column via a modulator. chemistry-matters.com The two columns possess different stationary phase chemistries (e.g., non-polar followed by semi-polar), providing two independent separation mechanisms. chemistry-matters.comnih.gov

The effluent from the first column is trapped, concentrated, and periodically injected onto the second column by the modulator. chemistry-matters.com This process generates a two-dimensional chromatogram with significantly increased peak capacity, allowing for the separation of analytes that co-elute in a single-column setup. nih.gov GCxGC is particularly advantageous for environmental and petroleum forensics, where it can provide detailed chemical fingerprints of PAH contamination. chemistry-matters.comumanitoba.ca Its ability to separate multiple compound classes in a single analysis makes it a powerful tool for resolving isomeric PAHs like this compound from complex matrices. chemistry-matters.comdlr.de

Derivatization Strategies for Enhanced Analytical Performance in GC Analysis

While GC is well-suited for the analysis of parent PAHs, their metabolites, such as hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs), are often too polar and not sufficiently volatile for direct GC analysis. phenomenex.blognih.gov Derivatization is a chemical modification process used to convert these polar analytes into more volatile and thermally stable derivatives amenable to GC separation. phenomenex.blog

Silylation Reactions for Hydroxylated Polycyclic Aromatic Hydrocarbons

Silylation is the most common derivatization technique for OH-PAHs. oup.com This reaction involves replacing the active hydrogen of a hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) or a related silyl (B83357) group. phenomenex.blog This conversion reduces the polarity and increases the volatility of the molecule, improving its chromatographic behavior and detection sensitivity. phenomenex.blog

The reaction is typically carried out by treating the sample extract containing the hydroxylated metabolites with a silylating reagent. Common reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). nih.govresearchgate.net A two-stage derivatization approach has been developed to successfully derivatize both mono-hydroxylated and di-hydroxylated PAHs in a single run, first using MTBSTFA for the OH-PAHs, followed by BSTFA for the diol-PAHs. nih.govresearchgate.net This strategy is crucial for comprehensive metabolic profiling and exposure assessment studies. The derivatized analytes can then be effectively separated and quantified using GC, often coupled with mass spectrometry (GC-MS). oup.com

Table 3: Common Silylating Reagents for OH-PAH Derivatization

Reagent AbbreviationFull Chemical NameTarget Functional Groups
BSTFAN,O-bis(trimethylsilyl)trifluoroacetamideHydroxyls, Carboxylic Acids, Amines, Amides
MTBSTFAN-tert-butyldimethylsilyl-N-methyltrifluoroacetamideHydroxyls, Carboxylic Acids, Amines, Amides
TMSIN-trimethylsilylimidazoleHydroxyls, Carboxylic Acids, Phenols, Thiols

This table summarizes common reagents used in silylation reactions for analytes with active hydrogens, including hydroxylated PAHs. phenomenex.blognih.gov

Lack of Specific Research Hinders Detailed Analysis of Derivatization Parameter Optimization for this compound

Derivatization is a chemical modification process used in analytical chemistry to convert a compound into a product (derivative) of similar chemical structure, which is more suitable for analysis by techniques such as gas chromatography-mass spectrometry (GC-MS). This process can improve the volatility, thermal stability, and chromatographic behavior of the analyte, leading to enhanced detection and quantification. For PAHs, derivatization is most commonly employed for their hydroxylated metabolites to enable their analysis by GC-MS.

The optimization of derivatization parameters typically involves a systematic investigation of several key factors to achieve the highest possible reaction yield and, consequently, the most sensitive and accurate analytical results. These parameters include:

Derivatization Reagent: The choice of reagent is crucial and depends on the functional group of the analyte. For hydroxylated PAHs, common derivatizing agents include silylating reagents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA, N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA) and alkylating reagents.

Reagent Volume/Concentration: The ratio of the derivatizing reagent to the analyte must be optimized to ensure a complete reaction without introducing interfering artifacts from excess reagent.

Reaction Temperature: The temperature at which the derivatization is carried out significantly influences the reaction rate. An optimal temperature ensures a rapid and complete reaction without causing degradation of the analyte or the derivative.

Reaction Time: The duration of the derivatization reaction is another critical parameter. The time must be sufficient to allow the reaction to go to completion.

Catalyst/Solvent: The presence and choice of a catalyst or solvent can significantly impact the reaction kinetics and yield.

Without dedicated studies on this compound, it is not possible to provide detailed research findings or construct data tables illustrating the optimization of these parameters for this specific analyte. The scientific community has largely focused on the broader class of PAHs, and the specific nuances of derivatizing individual methylated isomers like this compound remain an area for future investigation. Such research would be valuable for improving the accuracy and sensitivity of methods for the environmental and biological monitoring of this potentially carcinogenic compound.

Reactivity Studies and Chemical Transformations of 3 Methylbenzo C Phenanthrene

Influence of Methyl Substitution on Benzo[c]phenanthrene (B127203) Reactivity

The presence of a methyl group at the 3-position of the benzo[c]phenanthrene nucleus has a notable impact on the molecule's reactivity, primarily through electronic and steric effects. Methyl groups are known to be weakly activating and ortho-, para-directing in electrophilic aromatic substitution reactions. This is attributed to two main factors: the inductive effect and hyperconjugation.

The inductive effect involves the donation of electron density from the methyl group to the aromatic ring through the sigma bond, thereby increasing the electron density of the ring and making it more susceptible to attack by electrophiles. Hyperconjugation involves the delocalization of electrons from the C-H bonds of the methyl group into the pi-system of the aromatic ring, which further enhances the electron density, particularly at the ortho and para positions relative to the methyl substituent.

Steric hindrance from the methyl group can also play a role, potentially disfavoring substitution at the adjacent position 2. Therefore, the ultimate outcome of a chemical reaction on 3-Methylbenzo[c]phenanthrene will be a balance between the electronic activating and directing effects of the methyl group and the inherent reactivity and steric accessibility of the various positions on the polycyclic framework.

A study on the oxidative metabolism of various methylphenanthrenes indicated that 3-methylphenanthrene (B47518) did not show the same mutagenic potential as isomers where the methyl group creates a new bay-region-like structure, such as 1- and 9-methylphenanthrene. nih.gov This suggests that the influence of the 3-methyl group on the reactivity of the bay region in this compound may be more subtle, likely stemming from electronic modulation rather than the creation of a new, highly reactive site. nih.gov

Table 1: Expected Effects of a Methyl Group on Aromatic Reactivity

EffectDescriptionInfluence on this compound
Inductive EffectElectron donation through the sigma bond framework.Increases overall ring electron density, enhancing reactivity towards electrophiles.
HyperconjugationDelocalization of C-H sigma electrons into the pi-system.Further increases electron density, particularly at ortho and para positions, directing incoming electrophiles.
Steric HindrancePhysical obstruction by the methyl group.May hinder attack at the adjacent position 2.

Specific Reaction Types and Mechanisms Involving this compound

The chemical transformations of this compound can be categorized into several reaction types, with the bay-region reactivity being of particular significance due to its implications in the biological activity of PAHs.

The "bay region" of a polycyclic aromatic hydrocarbon is the sterically hindered area formed by an angularly fused benzene (B151609) ring. In benzo[c]phenanthrene, this is the region between the 1 and 12 positions. The reactivity of this region is of paramount importance as its metabolic activation in biological systems can lead to the formation of highly reactive diol epoxides, which are often implicated in the carcinogenic activity of PAHs.

The metabolic activation pathway typically involves the enzymatic formation of a dihydrodiol, which is then epoxidized to a diol epoxide. The resulting epoxide ring in the bay region is highly strained and susceptible to nucleophilic attack, including by cellular macromolecules like DNA.

For the parent benzo[c]phenanthrene, the formation and reactivity of its bay-region diol epoxides have been studied. The conformation of the hydroxyl groups in the dihydrodiol precursor influences the stereochemistry of the resulting diol epoxide, which in turn affects its biological activity.

Cyclization and aromatization reactions are fundamental in the synthesis of complex polycyclic systems. While specific pathways starting from this compound are not extensively documented, analogous reactions in phenanthrene (B1679779) chemistry provide a basis for potential transformations. Traditional methods for synthesizing the phenanthrene core, such as the Haworth synthesis and the Bardhan-Sengupta synthesis, involve cyclization and subsequent aromatization steps. quimicaorganica.org

For a pre-existing molecule like this compound, further cyclization would likely involve the introduction of functional groups that can then undergo intramolecular reactions. For example, if a suitable side chain were introduced at a position on the this compound nucleus, it could be induced to cyclize onto an adjacent part of the aromatic system. Subsequent dehydration or dehydrogenation would lead to aromatization and the formation of an even larger polycyclic structure.

Aromatization can also be a driving force in reactions where a partially saturated ring is present. For instance, if this compound were to be partially reduced, the resulting hydroaromatic compound could be re-aromatized using a dehydrogenating agent such as selenium, sulfur, or a quinone like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

Derivatization Reactions for Functionalization and New Derivative Synthesis

The functionalization of the this compound skeleton is key to synthesizing new derivatives with potentially novel properties. Based on the general reactivity of PAHs, several derivatization strategies can be envisaged. libretexts.org

Electrophilic Aromatic Substitution: As discussed, the 3-methyl group activates the ring towards electrophilic attack. Standard electrophilic substitution reactions could be employed to introduce a variety of functional groups.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would be expected to yield nitro-3-methylbenzo[c]phenanthrene derivatives. The regioselectivity would be influenced by both the methyl group and the inherent reactivity of the parent ring system.

Halogenation: Treatment with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) would lead to halogenated derivatives.

Friedel-Crafts Acylation and Alkylation: These reactions, using an acyl chloride or alkyl halide with a Lewis acid catalyst, would introduce acyl or alkyl groups onto the aromatic core. Friedel-Crafts acylation is generally preferred over alkylation due to its better control and the deactivating nature of the introduced acyl group, which prevents multiple substitutions. The resulting ketone can then be a handle for further synthetic transformations.

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group, which can be useful as a directing group or can be converted into other functionalities.

Oxidation: Oxidation of PAHs can lead to various products depending on the oxidant and reaction conditions. Mild oxidation might lead to the formation of quinones. For instance, oxidation of phenanthrene with chromic acid yields phenanthrene-9,10-quinone. govinfo.gov Similar reactivity could be expected for this compound, potentially leading to a quinone structure. The methyl group itself can also be a site of oxidation under certain conditions, potentially being converted to a carboxylic acid group.

Reduction: Catalytic hydrogenation or reduction with dissolving metals can be used to hydrogenate one or more of the aromatic rings, leading to hydroaromatic derivatives. The extent of reduction can be controlled by the choice of catalyst and reaction conditions.

Table 2: Potential Derivatization Reactions of this compound

Reaction TypeReagentsPotential Product
NitrationHNO₃, H₂SO₄Nitro-3-methylbenzo[c]phenanthrene
BrominationBr₂, FeBr₃Bromo-3-methylbenzo[c]phenanthrene
Friedel-Crafts AcylationRCOCl, AlCl₃Acyl-3-methylbenzo[c]phenanthrene
OxidationCrO₃ or other oxidantsThis compound-quinone
ReductionH₂, Pd/CDihydro- or tetrahydro-3-methylbenzo[c]phenanthrene

These derivatization reactions open up pathways to a wide range of functionalized this compound derivatives, which could be used in materials science or for further biological evaluation. The synthesis of new benzo[c]phenanthrene derivatives is an active area of research, with applications in areas such as organic electronics and medicinal chemistry. researchgate.net

Theoretical and Computational Chemistry Approaches to 3 Methylbenzo C Phenanthrene Structure and Reactivity

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in elucidating the electronic behavior of 3-Methylbenzo[c]phenanthrene. These methods, rooted in the principles of quantum mechanics, provide a quantitative description of the molecule's electronic framework.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing hybrid functionals like B3LYP, are instrumental in determining the molecule's most stable geometric configuration—a process known as molecular optimization. dergipark.org.trscispace.com This involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. The resulting optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties.

Total energy calculations derived from DFT also offer insights into the thermodynamic stability of this compound. By comparing the total energy of different isomers or conformations, the most energetically favorable structures can be identified.

Table 1: Representative Theoretical Calculation Parameters for PAHs

Parameter Typical Value/Method
DFT Functional B3LYP dergipark.org.tr
Basis Set 6-311+G(d,p) frontiersin.org

| Property | Optimized Geometry, Total Energy |

Note: This table represents typical parameters used in DFT calculations for polycyclic aromatic hydrocarbons and is for illustrative purposes.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. sbq.org.br A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. nih.gov

For this compound, the spatial distribution of the HOMO and LUMO can be visualized to identify regions of high electron density that are susceptible to electrophilic or nucleophilic attack. The HOMO is typically delocalized across the π-system of the aromatic rings, representing the region from which an electron is most likely to be donated. Conversely, the LUMO indicates the region where an electron is most likely to be accepted. youtube.com

Table 2: Illustrative Frontier Orbital Energies for a PAH like this compound

Molecular Orbital Energy (eV)
HOMO -5.5 to -6.5 frontiersin.org
LUMO -1.0 to -2.0 frontiersin.org

| HOMO-LUMO Gap | 3.5 to 5.5 frontiersin.org |

Note: The values in this table are representative for polycyclic aromatic hydrocarbons and are intended for illustrative purposes. Actual values for this compound would require specific calculations.

Mulliken population analysis is a method for assigning partial atomic charges within a molecule based on the distribution of electrons as calculated by quantum chemical methods. niscpr.res.in This analysis for this compound can reveal the electrostatic potential across the molecule, highlighting regions that are electron-rich or electron-deficient. Such information is valuable for predicting how the molecule will interact with other polar molecules or ions. The introduction of the methyl group is expected to influence the charge distribution through its electron-donating inductive effect.

Spin density analysis becomes relevant when studying the radical cations or anions of this compound. It maps the distribution of unpaired electron spin across the molecule, which is crucial for understanding its behavior in radical reactions and its magnetic properties.

Conformational Analysis and Molecular Geometry Studies

The presence of the benzo[c]phenanthrene (B127203) core, which is inherently non-planar due to steric hindrance in the "fjord region," makes conformational analysis particularly important. The addition of a methyl group can further influence the molecule's three-dimensional shape.

The inherent helical twist in the benzo[c]phenanthrene structure, similar to that in helicenes, can be characterized using the Quantum Theory of Atoms in Molecules (QTAIM). gla.ac.uknih.gov This approach analyzes the topology of the electron density to define atomic basins, bond paths, and critical points (CPs). For a twisted system like this compound, the analysis of bond critical points can reveal the nature and strength of the chemical bonds within the strained fjord region. The electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points provide quantitative measures of bond strength and character. rsc.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. In the context of this compound and other methylated polycyclic aromatic hydrocarbons (PAHs), these models are crucial for predicting toxicological endpoints such as carcinogenicity, based on molecular descriptors.

Application of Topological Descriptors from Distance Matrices

A significant approach in the QSAR analysis of methylated PAHs involves the use of topological descriptors derived from distance matrices. nih.gov These descriptors quantify the topology of the molecular structure, encoding information about the size, shape, and branching of the molecule. The distance matrix of a graph representing the molecule contains the shortest path distances between all pairs of vertices (atoms).

The process begins with the generation of a molecular graph, where atoms are represented as vertices and bonds as edges. From the distance matrix of this graph, various topological indices can be calculated. These indices serve as numerical descriptors of the molecule's structure. A multilinear regression analysis is then employed to build a predictive model that correlates these topological descriptors with the observed biological activity, such as carcinogenic potential. nih.gov This method has shown a satisfactory ability to predict the carcinogenic activity of this class of compounds. nih.gov

Table 1: Examples of Topological Descriptors Derived from Distance Matrices

Descriptor TypeDescription
Wiener Index (W) The sum of all shortest path distances between all pairs of vertices in the molecular graph.
Hyper-Wiener Index (WW) A more refined distance-based descriptor that considers both the path lengths and the number of paths.
Balaban Index (J) A highly discriminating descriptor that is based on the average distance sum connectivity of atoms in the molecule.
Szeged Index (Sz) For each edge, it counts the number of atoms on either side of the edge and multiplies them. The index is the sum of these products over all edges.

This table illustrates the types of topological descriptors that can be derived from distance matrices for use in QSAR/QSPR studies of compounds like this compound.

Molecular Quantum Similarity Measures in Chemical Descriptor Development

Molecular Quantum Similarity Measures (MQSM) offer a powerful alternative to traditional descriptors in QSAR studies of PAHs. researchgate.net This methodology is based on the principle that the properties of a molecule are encoded in its electron density function. By comparing the electron density distributions of different molecules, a quantitative measure of their similarity can be obtained.

The application of MQSM in QSAR involves calculating the quantum similarity between a target compound, such as this compound, and a set of reference compounds with known activities. The resulting similarity indices are then used as descriptors to build a predictive model. This approach has proven to be a valuable tool, with results showing that MQSM can produce comparable or even better predictive models than those based on physicochemical, topological, or other quantum-chemical descriptors. researchgate.net A key advantage of MQSM is that much of the information captured by other descriptors is inherently contained within the molecular density functions. researchgate.net

Table 2: Comparative Performance of MQSM in QSAR Models for PAHs

Descriptor TypePredictive Capability
Physicochemical Descriptors Good
Topological Descriptors Good
Quantum-Chemical Descriptors Very Good
Molecular Quantum Similarity Measures (MQSM) Very Good to Excellent

This table provides a qualitative comparison of the predictive power of QSAR models based on different types of descriptors for polycyclic aromatic hydrocarbons. researchgate.net

Predictive Modeling Based on Electronic and Structural Properties (focus on methodology)

Predictive modeling for the properties of this compound, based on its electronic and structural characteristics, follows a systematic workflow. This methodology aims to develop robust computational models that can accurately forecast a specific endpoint, such as carcinogenic activity, based on a set of calculated molecular descriptors.

The initial and one of the most critical steps is the generation of a high-quality dataset of molecules with experimentally determined properties of interest. For each molecule in this dataset, a wide range of electronic and structural descriptors are calculated using computational chemistry methods. These descriptors can include quantum chemical properties like HOMO and LUMO energies, dipole moment, and partial charges, as well as descriptors of molecular size and shape. biorxiv.org

Following the generation of descriptors, a crucial step is feature selection, where the most relevant descriptors for predicting the property of interest are identified. This helps in building simpler and more interpretable models and reduces the risk of overfitting. Various statistical and machine learning techniques can be employed for this purpose.

Once the most informative descriptors are selected, a mathematical model is developed to establish a relationship between these descriptors and the target property. This can range from simple linear regression to more complex machine learning algorithms like support vector machines or neural networks. The final step is the rigorous validation of the developed model to ensure its predictive power and robustness. This is typically done using external datasets or through cross-validation techniques.

Table 3: General Workflow for Predictive Modeling

StepDescription
1. Data Collection Compile a dataset of compounds with known experimental values for the property of interest.
2. Molecular Descriptor Generation Calculate a diverse set of electronic and structural descriptors for each compound in the dataset.
3. Feature Selection Identify the most relevant descriptors that have a strong correlation with the target property.
4. Model Development Use statistical or machine learning methods to build a mathematical model relating the selected descriptors to the property.
5. Model Validation Rigorously assess the predictive performance and robustness of the developed model using independent data.

This table outlines the fundamental steps involved in the methodology of predictive modeling based on electronic and structural properties for chemical compounds.

Environmental Chemistry Aspects of 3 Methylbenzo C Phenanthrene Research

Sources and Formation Pathways of Methylated Polycyclic Aromatic Hydrocarbons

Methylated polycyclic aromatic hydrocarbons (MPAHs), including 3-Methylbenzo[c]phenanthrene, are introduced into the environment from a variety of sources, ranging from high-temperature industrial processes to natural biogeochemical cycles.

The primary anthropogenic sources of MPAHs are pyrogenic, stemming from the incomplete combustion of organic materials. pjoes.com These processes generate a complex mixture of PAHs and their alkylated derivatives. Key industrial and human activities contributing to MPAH emissions include:

Fossil Fuel Combustion: Power plants, industrial furnaces, and residential heating systems that burn coal, oil, and natural gas are significant sources of PAHs. pjoes.com

Vehicle Emissions: Gasoline and diesel engines release MPAHs through exhaust, with diesel engines being a prominent contributor. aaqr.org

Industrial Processes: Activities such as coal coking, asphalt (B605645) production, and operations at nonferrous-metal production facilities release PAHs, including benzo[c]phenanthrene (B127203). osha.govnih.gov Coal tar pitch, a byproduct of high-temperature coal carbonization, is particularly rich in PAHs and their methyl derivatives. osha.govnih.gov

Waste Incineration: The burning of municipal and industrial waste is another major source of atmospheric PAHs. pjoes.com

While anthropogenic activities are the dominant source of PAHs, natural processes also contribute to their presence in the environment.

Natural Combustion: Forest and grassland fires, as well as volcanic eruptions, release significant quantities of PAHs into the atmosphere through the combustion of biomass. nih.gov

Diagenesis: PAHs, including their alkylated forms, can be formed naturally over geological timescales through the diagenesis of sedimentary organic matter. cdc.gov This process involves the slow transformation of biogenic precursor molecules under heat and pressure, leading to the formation of compounds found in fossil fuels like crude oil and coal. cdc.gov

Biogenic Sources: Some organisms, including bacteria, fungi, and plants, can synthesize PAHs, although this is considered a minor source compared to pyrogenic and petrogenic inputs. nih.gov The biogeochemical cycle also includes degradation pathways. Numerous microorganisms have the ability to metabolize and degrade PAHs, which is a key process for their removal from contaminated environments. cdc.govfrontiersin.orgresearchgate.net For instance, certain bacteria can utilize phenanthrene (B1679779) as a sole carbon source, breaking it down into less complex molecules. cdc.gov Plants can also play a role in the environmental fate of PAHs through processes like phytoextraction and phytodegradation. frontiersin.orgnih.gov

The formation of the core structures of PAHs, including the phenanthrene skeleton of this compound, occurs through complex gas-phase reactions at high temperatures. These mechanisms involve the growth of smaller aromatic molecules into larger, more complex structures.

One well-studied pathway is the Hydrogen-Abstraction/Acetylene-Addition (HACA) mechanism, which describes the stepwise growth of aromatic rings. The formation of phenanthrene can also occur through radical-radical reactions, such as the reaction of a phenylethynyl radical with benzene (B151609) under high-temperature conditions. nih.gov The methylation of the parent PAH structure can occur during these high-temperature processes through reactions with methyl radicals (CH₃•) present in the combustion environment. The specific position of the methyl group is determined by the complex kinetics and thermodynamics of these gas-phase reactions.

Environmental Occurrence and Distribution in Various Matrices

Due to their chemical properties, such as low water solubility and high hydrophobicity, MPAHs like this compound tend to adsorb to particulate matter in the air and accumulate in soil, sediments, and organic-rich materials like fossil fuels. It is important to note that specific monitoring data for this compound is scarce in scientific literature. Therefore, the following sections and tables provide data on related compounds such as phenanthrene and total PAHs to offer context on the general levels of contamination in these matrices.

PAHs are ubiquitous in urban air, primarily associated with particulate matter (PM2.5). Their concentrations can vary significantly depending on proximity to emission sources, season, and meteorological conditions. aaqr.orgcopernicus.orgunibo.it Once deposited, these compounds persist in soil, leading to long-term contamination, particularly in industrial and urban areas. pjoes.comnih.govmdpi.comhi.no

Table 1: Representative Concentrations of PM2.5 and Total PAHs in Urban Air This table presents data on general PAH levels in the air, as specific data for this compound was not available in the reviewed sources.

LocationPM2.5 Concentration (µg/m³)Total PAH Concentration (ng/m³)Year of StudyReference
Beijing, China (Summer)39 ± 217.7 ± 3.8 (average)2020 unibo.it
Delhi, India (Summer)143 ± 2719.3 ± 7.1 (average)2020 unibo.it
Taipei, Taiwan16.5 ± 8.10.79 ± 0.672023 aaqr.org

Table 2: Representative Concentrations of PAHs in Industrial and Urban Soils This table presents data on general PAH levels in soil, as specific data for this compound was not available in the reviewed sources.

Location/Soil TypeTotal 16 PAHs Concentration (ng/g)Year of StudyReference
Industrial City (Jamshedpur, India)1,663 - 10,8792023 hi.no
Industrial City (Amravati, India)1,456 - 5,4032023 hi.no
Industrial Zone (Banja Luka, B&H)356 - 11,4902020 pjoes.com
Northwestern Algeria (Industrial)188 - 2,0682017 mdpi.com
Northwestern Algeria (Urban)247 - 1,9182017 mdpi.com

Aquatic sediments act as a major sink for PAHs due to surface runoff from contaminated land and atmospheric deposition. researchgate.net The highest concentrations are typically found in harbors and industrialized coastal areas. MPAHs are also intrinsic components of fossil fuels.

Sediments: The concentration of PAHs in sediments is a key indicator of pollution in aquatic environments. Studies in coastal and riverine sediments frequently report a wide range of PAH concentrations. researchgate.net

Fossil Fuels: Crude oil and especially coal tar are naturally rich in a complex mixture of PAHs and MPAHs. osha.govnih.gov Coal tar pitch, a residue from coal tar distillation, contains a high percentage of these compounds, making it a significant source of environmental contamination. osha.govnih.gov One analysis of coal tar pitch smoke extract identified the presence of Benzo[c]phenanthrene, highlighting its release during the heating of such materials.

Table 3: Representative Concentrations of Phenanthrene in Marine Sediments This table presents data on phenanthrene levels in sediments, as specific data for this compound was not available in the reviewed sources.

LocationPhenanthrene Concentration (ng/g dry weight)Total PAH Concentration (ng/g dry weight)Year of StudyReference
Barents Sea (near Svalbard, max)236-2007 researchgate.net
Tanjung Bayang Beach, Indonesia509,040 - 934,370594,526 - 1,099,9152021

Advanced Analytical Methods for Environmental Monitoring of this compound

The reliable determination of this compound in environmental samples is a multi-step process that begins with meticulous sample collection and preparation, followed by instrumental analysis. The complexity of environmental matrices, such as soil, sediment, water, and air particulate matter, presents significant challenges in isolating and quantifying this specific compound, particularly in the presence of numerous other PAHs and interfering substances.

Sampling and Extraction Techniques

The initial and one of the most critical stages in the environmental monitoring of this compound is the collection of a representative sample, followed by the efficient extraction of the target analyte from the sample matrix. The choice of sampling and extraction technique is highly dependent on the nature of the environmental medium being investigated.

For solid samples like soil and sediment, common extraction methods include Soxhlet extraction, ultrasonic extraction (sonication), and accelerated solvent extraction (ASE). Soxhlet extraction, a traditional and robust method, involves the continuous washing of the sample with an organic solvent over an extended period. Ultrasonic extraction utilizes high-frequency sound waves to enhance the extraction efficiency by disrupting the sample matrix. ASE is a more modern technique that employs elevated temperatures and pressures to reduce extraction times and solvent consumption. The selection of the extraction solvent is crucial, with mixtures of non-polar and moderately polar solvents, such as hexane (B92381) and dichloromethane, being frequently used to effectively solubilize PAHs.

In the case of aqueous samples, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the predominant techniques. LLE involves the partitioning of the analyte from the water sample into an immiscible organic solvent. SPE, on the other hand, utilizes a solid sorbent material packed in a cartridge to adsorb the PAHs from the water sample, which are then eluted with a small volume of an appropriate solvent. SPE is often favored due to its lower solvent consumption and potential for higher sample throughput.

For air monitoring, high-volume samplers are used to collect particulate matter on filters, from which the PAHs are subsequently extracted using methods similar to those for soil and sediment.

Interactive Table 1: Common Sampling and Extraction Techniques for this compound in Environmental Matrices

Environmental MatrixSampling TechniqueCommon Extraction MethodsKey Considerations
Soil/SedimentGrab sampling, Core samplingSoxhlet Extraction, Ultrasonic Extraction, Accelerated Solvent Extraction (ASE)Sample homogeneity, solvent selection, extraction efficiency.
WaterGrab sampling, Composite samplingLiquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE)pH of the sample, selection of sorbent for SPE, potential for emulsion formation in LLE.
Air Particulate MatterHigh-volume air samplingSoxhlet Extraction, Ultrasonic ExtractionFilter type, sampling duration, potential for volatilization of lighter PAHs.

Quantification Methodologies and Isomer Separation in Environmental Samples

Following extraction and appropriate sample clean-up to remove interfering compounds, the quantification of this compound is typically performed using high-performance liquid chromatography (HPLC) with fluorescence detection (FLD) or gas chromatography coupled with mass spectrometry (GC-MS).

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): HPLC-FLD is a highly sensitive and selective technique for the analysis of PAHs. The separation is achieved on a stationary phase, often a C18 column, with a mobile phase gradient of acetonitrile (B52724) and water. The fluorescence detector is set to specific excitation and emission wavelengths that are characteristic of the target PAH, thereby minimizing interferences from other compounds in the sample. This selectivity makes HPLC-FLD a powerful tool for quantifying low levels of this compound in complex environmental extracts.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another cornerstone technique for the analysis of PAHs. The gas chromatograph separates the components of the mixture based on their volatility and interaction with the stationary phase of the capillary column. The mass spectrometer then detects and identifies the compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. For enhanced sensitivity and selectivity, GC-MS is often operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the target analyte are monitored. The molecular ion of this compound (m/z 242) and its characteristic fragment ions are used for its identification and quantification.

A significant challenge in the analysis of methyl-substituted PAHs is the separation of isomers. This compound is one of several possible methylbenzo[c]phenanthrene isomers (e.g., 1-, 2-, 4-, 5-, and 6-methylbenzo[c]phenanthrene). These isomers often have very similar physical and chemical properties, making their chromatographic separation difficult. The choice of the GC capillary column is critical for achieving the necessary resolution. Columns with specific stationary phases, such as those with a high content of phenyl-substituted polysiloxane, are often employed to enhance the separation of these closely related isomers. The successful separation of isomers is crucial for accurate quantification and for toxicological studies, as the biological activity of PAH isomers can vary significantly. Research has demonstrated that specialized capillary columns can achieve baseline separation of many methyl-substituted PAH isomers, allowing for their individual quantification.

Interactive Table 2: Instrumental Parameters for the Quantification of this compound

Analytical TechniqueColumn TypeDetectorKey Parameters for this compound
HPLC-FLDC18 reversed-phaseFluorescence Detector (FLD)Specific excitation and emission wavelengths.
GC-MSPhenyl-substituted polysiloxane capillary columnMass Spectrometer (MS)Temperature program for chromatographic separation, selected ions for monitoring (e.g., m/z 242).

Q & A

How can the structural and electronic properties of 3-Methylbenzo[c]phenanthrene be characterized for research applications?

Basic Research Question
To determine structural features, nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography are essential. For electronic properties, UV-Vis spectroscopy and computational methods (e.g., density functional theory) can elucidate conjugation patterns and aromaticity. The methyl group at the 3-position may sterically hinder π-orbital overlap, reducing aromatic stability compared to unsubstituted benzo[c]phenanthrene .

Advanced Research Question How does the methyl substituent influence intermolecular interactions in solid-state applications (e.g., organic semiconductors)? Pair single-crystal X-ray diffraction with Hirshfeld surface analysis to map non-covalent interactions. Compare charge mobility via time-resolved microwave conductivity (TRMC) against non-methylated analogs .

What experimental designs optimize the biodegradation of this compound in contaminated environments?

Basic Research Question
Use response surface methodology (RSM) to model key variables. For example, a Box-Behnken design (BBD) can optimize pH (6.0–9.0), temperature (20–40°C), and incubation time (7–21 days) for microbial degradation. Include abiotic controls to distinguish biotic/abiotic processes .

Advanced Research Question How do co-contaminants or surfactants affect degradation kinetics? Conduct batch experiments with nonionic surfactants (e.g., Tween 80) at sub-critical micelle concentrations (CMC). Monitor bioavailability via GFP-based bacterial biosensors (e.g., Burkholderia sp. RP037) to correlate degradation rates with bioaccessible fractions .

What metabolic pathways are involved in bacterial degradation of methylated PAHs like this compound?

Basic Research Question
Gram-positive bacteria (e.g., Mycobacterium spp.) typically initiate degradation via dioxygenase-mediated ring dihydroxylation. For methylated PAHs, anticipate pathways analogous to phenanthrene: cis-dihydrodiol formation, followed by dehydrogenation and meta-cleavage .

Advanced Research Question Does the methyl group alter enzyme specificity or metabolite toxicity? Compare metabolite profiles (via HPLC-MS) of this compound degradation by Mycobacterium sp. strain PYR-1 with non-methylated analogs. Assess inhibition of catechol 2,3-dioxygenase activity by methyl-derivatized intermediates .

How can photocatalysis be tailored for efficient degradation of this compound?

Basic Research Question
Optimize WO3@TiO2–SiO2 aerogel catalysts under solar light. Vary WO3 loading (0–3 wt%) and calcination temperature (400–800°C). Use first-order kinetics (ln(C0/Ct)=k1t\ln(C_0/C_t) = k_1t) to model degradation rates, validated via GC-MS metabolite identification .

Advanced Research Question Does methyl substitution enhance resistance to photocatalytic oxidation? Compare degradation half-lives of this compound and parent PAHs under identical conditions. Perform toxicity assessments (e.g., Microtox®) to evaluate residual ecotoxicity of degradation products .

What methods validate the cytotoxic potential of this compound in cancer research?

Basic Research Question
Screen cytotoxicity using MTT assays on human cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and quantify IC50 values. Structural similarity to bioactive PAHs suggests intercalation or topoisomerase inhibition as mechanisms .

Advanced Research Question Does methylation enhance DNA adduct formation? Use 32P-postlabeling to quantify DNA adducts in exposed cell lines. Compare adduct profiles with benzo[a]pyrene to assess relative mutagenicity .

How do environmental factors influence the adsorption and mobility of this compound in soil systems?

Basic Research Question
Perform batch sorption experiments with varying soil organic matter (SOM) content. Apply linear isotherm models (Kd=Csorbed/CaqueousK_d = C_{sorbed}/C_{aqueous}) to quantify partitioning. Methyl groups may reduce hydrophobicity, lowering KdK_d compared to larger PAHs .

Advanced Research Question How does co-solvency with surfactants affect transport? Use column studies with nonionic surfactants (e.g., Brij 35) below CMC. Monitor breakthrough curves via HPLC to assess mobility enhancement .

What synthetic strategies are effective for introducing methyl groups into benzo[c]phenanthrene frameworks?

Basic Research Question
Friedel-Crafts alkylation using AlCl3 as a catalyst is a standard method. React benzo[c]phenanthrene with methyl chloride in anhydrous dichloromethane. Purify via silica gel chromatography and confirm regioselectivity via NOESY NMR .

Advanced Research Question Can directed C–H activation achieve higher regiocontrol? Test palladium-catalyzed methylation using directing groups (e.g., pyridyl) to selectively functionalize the 3-position. Compare yields and byproduct profiles with classical methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.